Methyl 4-(benzyloxy)thiophene-2-carboxylate
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Overview
Description
Methyl 4-(benzyloxy)thiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a benzyloxy group attached to the fourth position of the thiophene ring and a methyl ester group at the second position. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)thiophene-2-carboxylate typically involves the esterification of 4-(benzyloxy)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(benzyloxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-(benzyloxy)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: It is used in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
- Methyl 3-(benzyloxy)thiophene-2-carboxylate
- Methyl benzo[b]thiophene-2-carboxylate
- 2-Butylthiophene
- 2-Octylthiophene
Comparison: Methyl 4-(benzyloxy)thiophene-2-carboxylate is unique due to the position of the benzyloxy group on the thiophene ring This structural difference can lead to variations in reactivity and biological activity compared to similar compounds
Biological Activity
Methyl 4-(benzyloxy)thiophene-2-carboxylate is an organic compound belonging to the thiophene family, characterized by a unique structural arrangement that includes a benzyloxy group and a carboxylate ester functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C13H12O3S
- Molecular Weight : 248.30 g/mol
- IUPAC Name : Methyl 4-phenylmethoxythiophene-2-carboxylate
The presence of the benzyloxy group at the 4-position of the thiophene ring significantly influences its reactivity and biological activity compared to other thiophene derivatives.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
- Activity Against Bacteria : The compound has shown promising results in inhibiting growth in bacterial cultures, suggesting potential as an antimicrobial agent. Specific studies have highlighted its interaction with key bacterial enzymes, contributing to its efficacy .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies.
- Cell Line Studies : In tests against human cancer cell lines such as MCF-7 (breast cancer), IC50 values were reported around 28.36 µM, indicating significant cytotoxicity compared to standard anticancer drugs like doxorubicin .
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells and cell cycle arrest at the G2/M phase, which is critical for halting tumor proliferation .
3. Anti-inflammatory Effects
Emerging evidence suggests that this compound may possess anti-inflammatory properties.
- Inhibition of COX Enzymes : Preliminary studies indicate that this compound can inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation pathways. The IC50 values for COX-1 and COX-2 inhibition were noted to be around 19.45 μM and 42.1 μM respectively .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 3-(benzyloxy)thiophene-2-carboxylate | Benzyloxy group at the 3-position | Different position affects reactivity |
Methyl benzo[b]thiophene-2-carboxylate | Contains a benzothiophene structure | Variations in chemical stability |
Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate | Chlorine substitution | Enhanced binding affinity to targets |
The positioning of substituents significantly alters the compound's interaction with biological targets, thereby influencing its pharmacological profile.
Case Studies and Research Findings
- Anticancer Studies : A series of derivatives including this compound were synthesized and tested against various cancer cell lines. The introduction of electron-donating groups was found to enhance anticancer activity significantly .
- Antimicrobial Research : In vitro studies demonstrated that derivatives of this compound exhibited effective interactions with bacterial enzymes, leading to growth inhibition in pathogenic strains .
- Inflammation Models : Experimental models have shown that compounds similar to this compound can reduce inflammation markers in animal models, supporting its potential therapeutic application .
Properties
Molecular Formula |
C13H12O3S |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
methyl 4-phenylmethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C13H12O3S/c1-15-13(14)12-7-11(9-17-12)16-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
InChI Key |
VCCGIBPCZGVKAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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